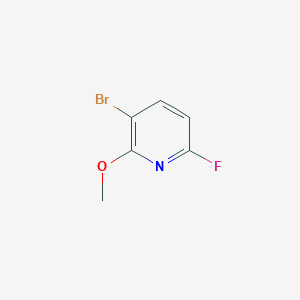

3-Bromo-6-fluoro-2-methoxypyridine

Description

3-Bromo-6-fluoro-2-methoxypyridine (CAS: 1017782-09-0, referenced in and ) is a halogenated pyridine derivative with a bromine atom at position 3, fluorine at position 6, and a methoxy group at position 2. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its bromine substituent. Its structure combines electron-withdrawing (Br, F) and electron-donating (OCH₃) groups, making it versatile for regioselective functionalization.

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNICWDLYYQDNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Followed by Fluorination

This method leverages pre-fluorinated intermediates to direct bromination to the desired position.

Key Steps :

-

Synthesis of 2-Methoxy-6-Fluoropyridine :

-

Bromination at Position 3 :

Mechanistic Insight :

Electron-donating methoxy groups direct electrophilic bromination to adjacent positions, while electron-withdrawing fluorine may influence regioselectivity.

Fluorination Followed by Bromination

This approach targets substrates where bromination precedes fluorination, exploiting directing effects.

Key Steps :

-

Bromination of 2-Methoxy-6-Hydroxypyridine :

-

Fluorination at Position 6 :

Challenges :

Regioselectivity control is critical due to competing directing effects of methoxy and bromine groups.

Methoxylation of Halogenated Precursors

Introducing the methoxy group post-halogenation is another viable route.

Methylation of 3-Bromo-6-Fluoro-2-Hydroxypyridine

This method employs Williamson ether synthesis or alkylating agents.

Procedure :

-

Substrate : 3-Bromo-6-fluoro-2-hydroxypyridine.

-

Methylation :

Advantages :

High yields and simplicity, suitable for industrial scaling.

Diazotization and Sandmeyer-Type Reactions

These methods enable selective halogenation via diazonium intermediates.

Fluorination via Diazonium Salt

Steps :

-

Nitration : 2-Methoxy-6-bromopyridine → 2-Methoxy-6-bromo-3-nitropyridine.

-

Diazotization : Amine → diazonium salt (NaNO₂, HCl, 0–5°C).

-

Fluorination : Diazonium salt + HBF₄ → 2-Methoxy-6-fluoro-3-bromopyridine.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Bromination → Fluorination | NBS, HBF₄ | 20–90°C, 2–6 hours | 74–95% | High regioselectivity | Fluorination requires low temps |

| Fluorination → Bromination | HBr, NaNO₂ | 120–130°C, 5–6 hours | ~50% | Cost-effective precursors | Poor bromination regioselectivity |

| Methoxylation of hydroxy | CH₃I, K₂CO₃ | Reflux, 12–16 hours | 74% | Simple, scalable | Requires pure hydroxy precursor |

| Diazotization | NaNO₂, HBF₄ | 0–5°C → 35–45°C | >50% | Precise fluorination control | Multi-step, hazardous reagents |

Industrial-Scale Optimization

For large-scale production, reaction parameters are finely tuned:

Continuous Processing

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the compound into different derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Bromo-6-fluoro-2-methoxypyridine serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine or fluorine atoms can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or acids, while reduction can yield different derivatives.

- Coupling Reactions: It is employed in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds with other aromatic compounds .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine/fluorine with nucleophiles |

| Oxidation | Conversion of methoxy to aldehydes/acids |

| Reduction | Formation of various derivatives |

| Coupling | Formation of carbon-carbon bonds |

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial effects against various pathogens and its anticancer properties through mechanisms that may involve the inhibition of specific enzymes related to cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

In a study investigating the compound's effects on cancer cells, it was found that this compound inhibited the growth of specific cancer cell lines by interfering with critical signaling pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Pharmaceutical Applications

Intermediate for Drug Synthesis

The compound is extensively used as an intermediate in synthesizing various drugs and therapeutic agents. Its ability to modify biological activity through structural variations makes it a valuable component in drug discovery processes. For instance, modifications of the pyridine ring can lead to compounds with enhanced efficacy against specific diseases .

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Drug Development | Intermediate for synthesizing therapeutic agents |

| Targeted Therapies | Modifications lead to compounds with specific biological activities |

Industrial Applications

Development of New Materials

In industrial settings, this compound is explored for developing new materials with tailored properties. Its unique substituents allow for modifications that can enhance material performance in coatings and polymers .

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methoxypyridine is primarily determined by its ability to interact with specific molecular targets. The presence of fluorine and bromine atoms enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the target molecule. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

The following analysis compares 3-bromo-6-fluoro-2-methoxypyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogs with Halogen Variations

Key Insights :

- Halogen Effects : Replacing F with Cl at position 6 (as in 3-bromo-6-chloro-2-methoxypyridine) increases electrophilicity, favoring SNAr reactions.

- Functional Group Trade-offs : The difluoromethyl group in 3-bromo-2-(difluoromethyl)-6-fluoropyridine enhances metabolic stability compared to methoxy, a critical feature in drug design.

Analogs with Substituent Positional Isomerism

Key Insights :

- Positional Sensitivity : Bromine at C3 (vs. C2) in the target compound enhances reactivity at C3 for cross-coupling, whereas C2-brominated analogs (e.g., 2-bromo-3-chloro-6-methylpyridine) are less reactive due to ortho effects.

Physical and Chemical Property Comparison

Key Insights :

- The methyl group in 3-bromo-2-chloro-6-methylpyridine lowers its melting point compared to methoxy-containing analogs, improving handling in synthetic workflows.

Biological Activity

3-Bromo-6-fluoro-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in research and industry.

This compound has been investigated for its interactions with various enzymes and proteins. It plays a role in metabolic pathways, potentially influencing enzyme activity and function. The compound's structure, featuring both bromine and fluorine atoms, enhances its lipophilicity, which is critical for membrane permeability and bioactivity .

Cellular Effects

The compound exhibits notable effects on cellular processes. Research indicates that it can influence cell signaling pathways and gene expression. For example, studies have shown that fluorinated pyridines often enhance the potency of compounds due to improved interaction with biological targets .

Molecular Mechanism

At the molecular level, this compound is believed to exert its biological effects through enzyme inhibition or activation. The presence of bromine and fluorine atoms may facilitate interactions with specific biomolecules, altering their functions .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential against various pathogens |

| Anticancer | Investigated for effects on cancer cell lines |

| Enzyme Interaction | Modulates activity of specific enzymes |

Research Findings

Recent studies have explored the compound's activity against cancer cells, highlighting its potential as an anticancer agent. In vitro assays demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting a mechanism involving caspase activation .

Case Study: Anticancer Activity

A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to activate apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins .

Applications in Scientific Research

This compound has several applications:

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., C-4 vs. C-5 positions).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states in substitution reactions.

- Hammett parameters : Correlate substituent electronic effects (σₚ values) with observed regiochemistry .

Why does the methoxy group at position 2 exhibit stability under acidic conditions, and how can this be leveraged in synthesis?

Advanced Research Question

The methoxy group is stabilized by resonance with the pyridine ring, reducing susceptibility to acid-catalyzed cleavage. Applications include:

- One-pot syntheses : Use HCl/MeOH mixtures without demethylation.

- Directed ortho-metalation : Exploit the methoxy group as a directing group for C–H functionalization .

How does the compound's stability vary under different storage conditions, and what degradation products form?

Basic Research Question

- Light-sensitive degradation : Store in amber vials at RT; UV exposure may cause debromination .

- Hydrolytic degradation : In aqueous solutions, methoxy groups hydrolyze to hydroxyl derivatives (detect via LC-MS).

- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify impurities .

What role does fluorine play in enhancing the compound's reactivity in nucleophilic aromatic substitution (SNAr)?

Advanced Research Question

Fluorine's strong electron-withdrawing effect activates the pyridine ring for SNAr at position 6. Methodological insights:

- Kinetic vs. thermodynamic control : Use bulky nucleophiles (e.g., tert-butylamine) to favor substitution at fluorine-activated positions.

- Leaving group optimization : Replace fluorine with better leaving groups (e.g., nitro) if SNAr efficiency is low .

What challenges arise when scaling up reactions involving this compound, and how can they be mitigated?

Advanced Research Question

- Exothermic reactions : Use jacketed reactors with controlled cooling during halogenation steps.

- Catalyst recovery : Implement flow chemistry with immobilized Pd catalysts to reduce costs .

- Purification bottlenecks : Optimize column chromatography or switch to recrystallization (e.g., using ethyl acetate/hexane).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.